5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylpyrimidine-4-carbaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidines: These compounds also contain fused pyrimidine and pyrrole rings and are studied for their anticancer properties
Uniqueness
5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both dimethyl groups on the pyrimidine ring and the carboxylic acid group on the pyrrole ring provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c1-6-4-9(15-11(6)12(16)17)10-5-7(2)13-8(3)14-10/h4-5,15H,1-3H3,(H,16,17) |
InChI Key |
MFZCVBVJLQISEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C2=CC(=C(N2)C(=O)O)C |
Origin of Product |
United States |
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